molecular formula C11H12F3NO B14813315 (5-Cyclopropoxy-2-(trifluoromethyl)phenyl)methanamine

(5-Cyclopropoxy-2-(trifluoromethyl)phenyl)methanamine

Cat. No.: B14813315
M. Wt: 231.21 g/mol
InChI Key: MOKLVVRADAQCTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Cyclopropoxy-2-(trifluoromethyl)phenyl)methanamine is a chemical compound with the molecular formula C11H12F3NO and a molecular weight of 231.21 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a trifluoromethyl group, and a methanamine group attached to a phenyl ring. It is commonly used in research and development due to its unique chemical properties.

Preparation Methods

The synthesis of (5-Cyclopropoxy-2-(trifluoromethyl)phenyl)methanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of 5-cyclopropoxy-2-(trifluoromethyl)benzaldehyde with an amine source under reductive amination conditions. This process often requires the use of reducing agents such as sodium borohydride or lithium aluminum hydride . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

(5-Cyclopropoxy-2-(trifluoromethyl)phenyl)methanamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(5-Cyclopropoxy-2-(trifluoromethyl)phenyl)methanamine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders and as an anti-inflammatory agent.

    Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of (5-Cyclopropoxy-2-(trifluoromethyl)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The methanamine group can form hydrogen bonds with target proteins, influencing their activity and leading to various biological effects .

Comparison with Similar Compounds

(5-Cyclopropoxy-2-(trifluoromethyl)phenyl)methanamine can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H12F3NO

Molecular Weight

231.21 g/mol

IUPAC Name

[5-cyclopropyloxy-2-(trifluoromethyl)phenyl]methanamine

InChI

InChI=1S/C11H12F3NO/c12-11(13,14)10-4-3-9(5-7(10)6-15)16-8-1-2-8/h3-5,8H,1-2,6,15H2

InChI Key

MOKLVVRADAQCTP-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=C(C=C2)C(F)(F)F)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.